3,3,4,4-Tetrafluorooxolane
Overview
Description
Synthesis Analysis
The synthesis of various fluorinated compounds has been explored in the provided studies. For instance, the preparation of all-syn-1,2,3,4-tetrafluorocyclohexane has been reported, which is an important structural isomer in the field of fluorinated cyclohexanes . Another study describes the synthesis of 1,2,3,4-tetrafluoropentacene from a soluble precursor, highlighting its stability in the solid state and its potential in organic field-effect transistor (OFET) devices . Additionally, the synthesis of novel 2,2,3,3-tetrafunctionalized tetrasilanes has been achieved through the reaction of tetraphenyltetrasilanes with trifluoromethanesulfonic acid, providing a versatile starting material for further functionalization .
Molecular Structure Analysis
X-ray structural studies have been pivotal in determining the conformation of synthesized fluorinated compounds. The all-syn-1,2,3,4-tetrafluorocyclohexane exhibits a conformation with two C-F bonds oriented 1,3-diaxial to each other . In the case of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes, a distorted octahedral coordination of the central silicon atoms has been observed . Furthermore, the crystal molecular structure of the adduct of 2,2,2-trifluoro-4,4,5,5-tetrakis(trifluoromethyl)-1,3,2-dioxaphospholane with trimethylphosphine reveals a strong P→P coordinate bond .
Chemical Reactions Analysis
The reactivity of fluorinated compounds has been studied, demonstrating the potential for various chemical transformations. For example, the reaction of a dioxaphospholane derivative with hexafluoroacetone leads to the formation of regioisomeric cage phosphoranes, which can undergo rearrangement and hydrolysis to yield different products . The tetrakis(trifluoromethanesulfonato)tetrasilanes have shown versatility in reactions with reagents such as methylmagnesium chloride, acetyl chloride, and 2-propanol, allowing for the synthesis of other functionalized tetrasilanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by their molecular structure. The (19)F-NMR of all-syn-1,2,3,4-tetrafluorocyclohexane reveals a through-space diaxial coupling constant, which is indicative of its conformation . The ambipolar charge transport characteristic of 1,2,3,4-tetrafluoropentacene is a significant property for its application in OFET devices . The tetrafluoroborate ion has been identified as a powerful promoter for the sol-gel synthesis of mesoporous silica, affecting the hydrolytic condensation of alkoxysilanes and resulting in thermally stable mesoporous materials .
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting .
properties
IUPAC Name |
3,3,4,4-tetrafluorooxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4O/c5-3(6)1-9-2-4(3,7)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVCNRFVUUDZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382081 | |
Record name | 3,3,4,4-tetrafluorooxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
374-33-4 | |
Record name | 3,3,4,4-Tetrafluorotetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,4,4-tetrafluorooxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.